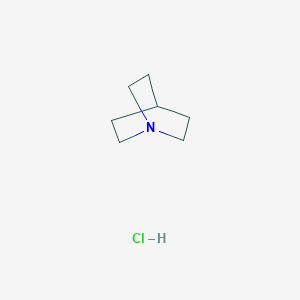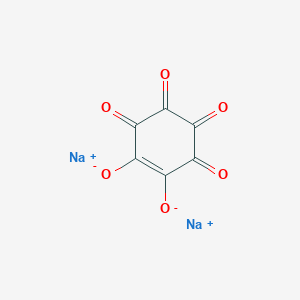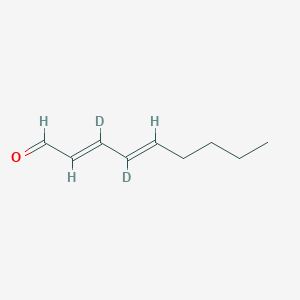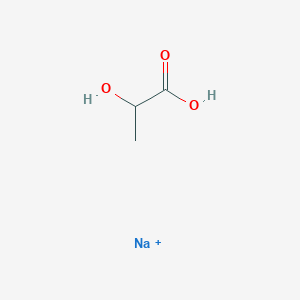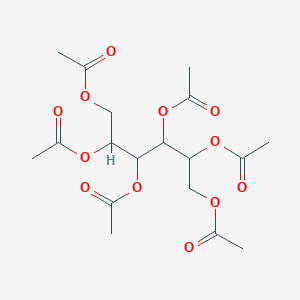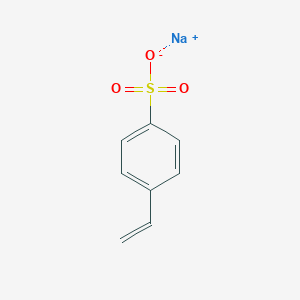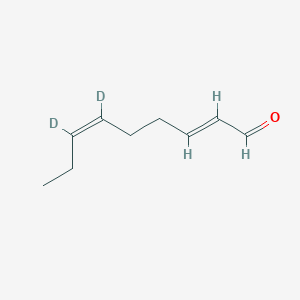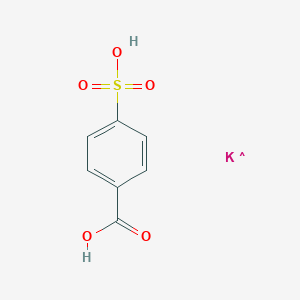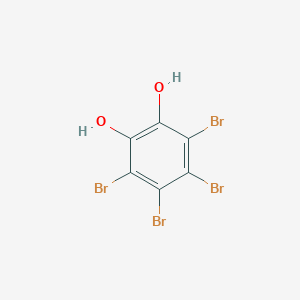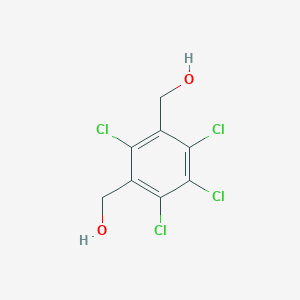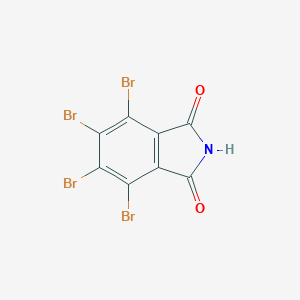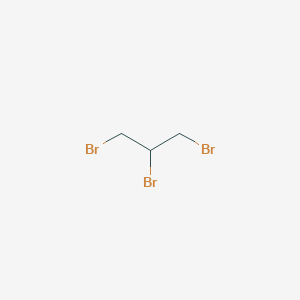
1,2,3-三溴丙烷
描述
1,2,3-Tribromopropane (also known as 1,2,3-TBP) is a highly flammable, colorless liquid with a bromine-like odor. It is a synthetic compound that is used in various industrial processes, such as in fire retardants, flame retardant coatings, and in the production of certain plastics. 1,2,3-TBP is also used as a solvent in certain laboratory experiments.
科学研究应用
有机化合物的合成
1,2,3-三溴丙烷:是一种在有机合成中具有重要价值的试剂。它作为各种有机化合物的制备中间体。例如,它可用于通过脱溴化反应合成烯烃。 三溴化物基团也有助于将丙基侧链引入较大的分子中,这些侧链可以进一步官能化用于药物应用 .
相转移催化
在相转移催化中,1,2,3-三溴丙烷可以作为跨不同相的离子转运体。当在不同相(例如固体和液体)的试剂之间进行反应时,这特别有用,否则它们将不会有效地相互作用。 它的三个溴原子增加了它的极性,使其成为此目的的有效介质 .
阻燃剂
由于其高溴含量,1,2,3-三溴丙烷正在探索用于阻燃剂。已知溴化化合物能有效抑制燃烧过程。 目前正在进行研究,以开发更环保和更高效的新型阻燃剂系统,其中1,2,3-三溴丙烷是一个潜在的候选者 .
药物化学
在药物化学中,1,2,3-三溴丙烷用作合成各种具有生物活性的分子的结构单元。 它的结构允许将溴原子引入药物化合物中,这可以增强它们的活性或改变它们的药代动力学特性 .
杀虫剂和除草剂配方
1,2,3-三溴丙烷中的三溴化物部分使其成为合成某些杀虫剂和除草剂的前体。 溴原子对于这些农用化学品的生物活性至关重要,会影响不需要的植物或害虫的生长 .
材料科学
在材料科学中,1,2,3-三溴丙烷可用于改变聚合物和树脂的性质。这些材料的溴化会导致其热稳定性、阻燃性和机械性能发生变化。 该化合物可用于制造具有特定应用所需特性的专用材料 .
分析化学
1,2,3-三溴丙烷:可用作各种分析技术的标准,例如气相色谱。 由于其独特的质谱,它可以作为识别其他物质或量化样品中含溴化合物的量的参考化合物 .
环境研究
对溴化化合物环境影响的研究包括1,2,3-三溴丙烷。它被研究以了解其在环境中的行为、作为污染物的潜力及其对生态系统的影响。 了解其降解途径和在自然界中的持久性对于评估其环境安全性至关重要 .
安全和危害
1,2,3-Tribromopropane is moderately toxic by ingestion . It was found to be mutagenic in strains TA1535 and TA100 of Salmonella typhimurium . When heated to decomposition, it emits toxic fumes of Br- . It is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
作用机制
Target of Action
1,2,3-Tribromopropane (TBP) is a toxic organic compound . The primary target of TBP is the respiratory system . It interacts with the cells of the respiratory system, leading to various effects.
Biochemical Pathways
The degradation of 1,2,3-Tribromopropane involves several steps . The initial step is dehalogenation to 2,3-dibromo-1-propanol . This is followed by a series of reactions involving enzymes such as haloalkane dehalogenase, halohydrin hydrogen-halide-lyase, and epoxide hydrolase . The final product of this pathway is glycerol , which can then enter intermediary metabolism.
Result of Action
TBP is known to be toxic and can cause damage to organs such as the kidneys and testes in rats . It has also been shown to cause DNA damage and is mutagenic in certain strains of Salmonella typhimurium . In addition, TBP can induce dominant lethal mutations in the early spermatid stage of male rats .
生化分析
Biochemical Properties
1,2,3-Tribromopropane has been studied in several genotoxicity assays . It interacts with various enzymes and proteins in these biochemical reactions . The nature of these interactions involves the induction of DNA repair in primary rat hepatocyte culture .
Cellular Effects
The effects of 1,2,3-Tribromopropane on cells are significant. It influences cell function by inducing DNA repair . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,2,3-Tribromopropane exerts its effects through binding interactions with biomolecules and inducing DNA repair . This can lead to changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,2,3-Tribromopropane can vary with different dosages in animal models
Metabolic Pathways
1,2,3-Tribromopropane is involved in several metabolic pathways . It interacts with various enzymes and cofactors
属性
IUPAC Name |
1,2,3-tribromopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLGDLYRUPKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059129 | |
| Record name | Propane, 1,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 16.5 deg C; [Merck Index] Light yellow liquid; mp = 16-17 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,3-Tribromopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
96-11-7 | |
| Record name | 1,2,3-Tribromopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Tribromopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Tribromopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,2,3-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-tribromopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRIBROMOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2R8L96TOV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2,3-tribromopropane?
A1: The molecular formula of 1,2,3-tribromopropane is C3H5Br3, and its molecular weight is 280.79 g/mol.
Q2: What are the key spectroscopic characteristics of 1,2,3-tribromopropane?
A2: Researchers have used various spectroscopic techniques to analyze 1,2,3-tribromopropane, including nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman). These techniques provide information about the compound's structure, bonding, and vibrational modes. [, , , ]
Q3: What are the known toxicological effects of 1,2,3-tribromopropane?
A4: Studies have shown that 1,2,3-tribromopropane exhibits both renal and testicular toxicity in rats. [] This toxicity is linked to its ability to induce DNA damage in these organs. Further research indicates that the number, position, and type of halogen substituents in halogenated propanes play a significant role in their DNA-damaging and necrogenic effects. [, ]
Q4: What is known about the environmental impact of 1,2,3-tribromopropane?
A5: While specific studies focusing on the ecotoxicological effects of 1,2,3-tribromopropane are limited within the provided research papers, its use as a soil fumigant [] raises concerns about its potential impact on soil organisms and groundwater contamination.
Q5: Can 1,2,3-tribromopropane be used in organic synthesis?
A6: Yes, 1,2,3-tribromopropane serves as a valuable reagent in various organic reactions. For instance, it can be used to synthesize bromoallene through dehydrobromination under phase-transfer catalysis conditions. [] It is also a key intermediate in synthesizing substituted 1,4-dithiafulvalenes from β-dicarbonyl compounds. [, ]
Q6: How does the positioning of bromine atoms in bromopropanes affect their chemical reactivity?
A7: Research indicates that the position of bromine atoms significantly influences the reactivity of bromopropanes. For example, 1,3-dibromopropane demonstrates higher toxicity compared to other bromopropane isomers due to its different mode of action, potentially as a chemical poison. []
Q7: Can 1,2,3-tribromopropane be converted into other valuable chemicals?
A8: Yes, 1,2,3-tribromopropane can be transformed into alkanes through a two-step process involving the Suzuki coupling reaction. This method, using a palladium catalyst supported on SBA-15, effectively converts 1,2,3-tribromopropane to alkanes with good selectivity. []
Q8: Does 1,2,3-tribromopropane have applications in material science?
A9: Yes, 1,2,3-tribromopropane, when mixed with 1,2-dibromoethane, forms a flotation liquid used in high-precision density comparison measurements of silicon crystals. This method is crucial for developing density standards and determining the Avogadro constant. [, ]
Q9: Are there specific analytical techniques used to study 1,2,3-tribromopropane?
A10: Researchers employ various analytical techniques, including gas chromatography [] and density comparison measurements using the pressure of flotation method. [, ] These techniques allow for the characterization, quantification, and monitoring of 1,2,3-tribromopropane in different settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



